![molecular formula C25H15ClF2N4O2 B14133470 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimido4,5-dbenzazepine core, substituted with chloro and difluorophenyl groups, and an amino benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrimido4,5-dbenzazepine core, followed by the introduction of the chloro and difluorophenyl substituents. The final step involves the coupling of the amino benzoic acid moiety under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs. Additionally, purification techniques such as recrystallization or chromatography would be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and difluorophenyl sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of halogen atoms with other functional groups.
科学的研究の応用
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid involves its interaction with specific molecular targets within cells. This compound may inhibit certain enzymes or receptors, thereby modulating signaling pathways and cellular functions. For instance, it could act as an inhibitor of kinases involved in cell proliferation, leading to potential anti-cancer effects. The exact molecular targets and pathways would require further investigation through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
4-Chloro-4′-hydroxybenzophenone: Shares the chloro and benzophenone moieties but lacks the pyrimidobenzazepine core.
Fenofibrate: Contains a similar benzoic acid moiety but differs in the rest of the structure.
Uniqueness
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido4,5-dbenzazepin-3-yl]amino]benzoic acid is unique due to its specific combination of functional groups and structural features
特性
分子式 |
C25H15ClF2N4O2 |
|---|---|
分子量 |
476.9 g/mol |
IUPAC名 |
4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid |
InChI |
InChI=1S/C25H15ClF2N4O2/c26-14-6-9-16-17(10-14)23(22-19(27)2-1-3-20(22)28)29-12-21-18(16)11-30-25(32-21)31-15-7-4-13(5-8-15)24(33)34/h1-11H,12H2,(H,33,34)(H,30,31,32) |
InChIキー |
QWFSKRMMQOUENQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=NC(=NC=C2C3=C(C=C(C=C3)Cl)C(=N1)C4=C(C=CC=C4F)F)NC5=CC=C(C=C5)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


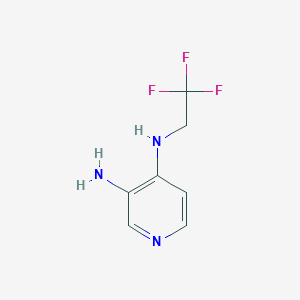
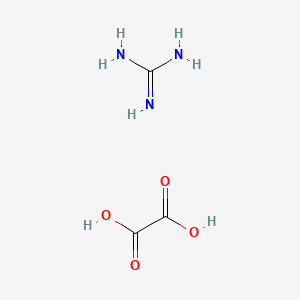
![2-[(Butan-2-yl)sulfanyl]pyridine](/img/structure/B14133397.png)
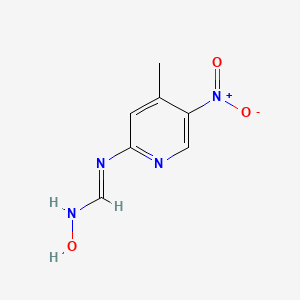
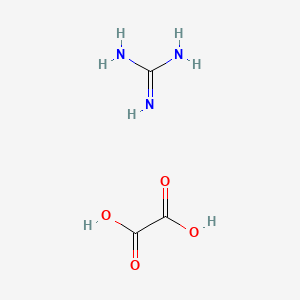
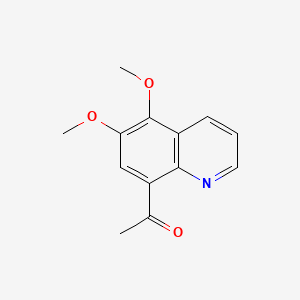
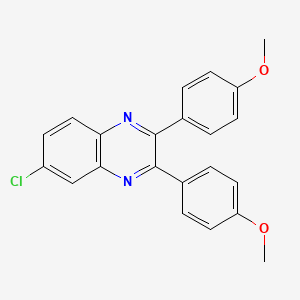
![4-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B14133427.png)
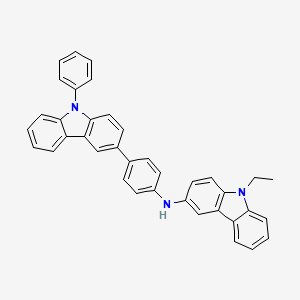
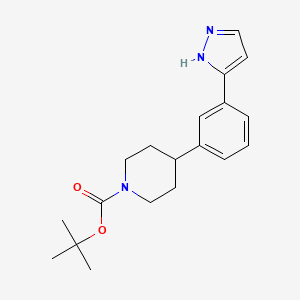
![2-[4-(acetylamino)phenyl]-6-amino-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B14133438.png)
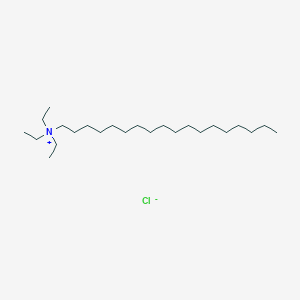
![N-(Naphthalen-1-yl)benzo[b]thiophen-3-amine](/img/structure/B14133447.png)

